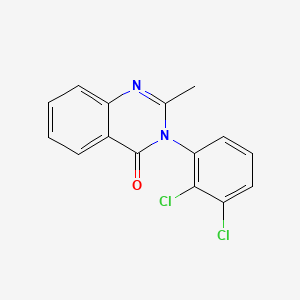![molecular formula C31H34O16P2S4 B13733468 3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] is a heterocyclic organic compound with the CAS number 406939-32-0 . This compound is known for its unique structure, which includes multiple methoxybenzenesulfonic acid groups attached to a central propanediyldiphosphinidyne core. It is primarily used in experimental and research settings .
Preparation Methods
The synthesis of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves several steps. The synthetic route typically starts with the preparation of the propanediyldiphosphinidyne core, followed by the attachment of the methoxybenzenesulfonic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.
Chemical Reactions Analysis
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The methoxybenzenesulfonic acid groups can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies, particularly in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in biological research, including studies on enzyme interactions and protein binding.
Medicine: Research into potential medical applications includes exploring its use as a drug precursor or in drug delivery systems.
Mechanism of Action
The mechanism of action of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
When compared to similar compounds, 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] stands out due to its unique structure and functional groups. Similar compounds include:
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-hydroxybenzenesulfonic acid]: This compound has hydroxy groups instead of methoxy groups, leading to different chemical properties and reactivity.
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-chlorobenzenesulfonic acid]:
These comparisons highlight the uniqueness of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] and its specific uses in various fields.
Properties
Molecular Formula |
C31H34O16P2S4 |
|---|---|
Molecular Weight |
852.8 g/mol |
IUPAC Name |
3-[3-bis(2-methoxy-5-sulfophenyl)phosphanylpropyl-(2-methoxy-5-sulfophenyl)phosphanyl]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C31H34O16P2S4/c1-44-24-10-6-20(50(32,33)34)16-28(24)48(29-17-21(51(35,36)37)7-11-25(29)45-2)14-5-15-49(30-18-22(52(38,39)40)8-12-26(30)46-3)31-19-23(53(41,42)43)9-13-27(31)47-4/h6-13,16-19H,5,14-15H2,1-4H3,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
InChI Key |
QRWUNHONQDUYKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)P(CCCP(C2=C(C=CC(=C2)S(=O)(=O)O)OC)C3=C(C=CC(=C3)S(=O)(=O)O)OC)C4=C(C=CC(=C4)S(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



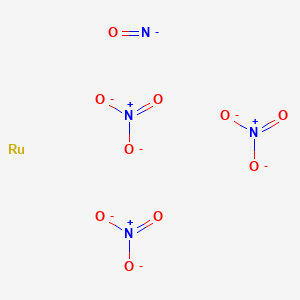

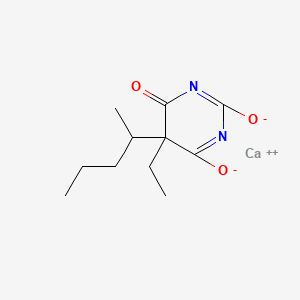
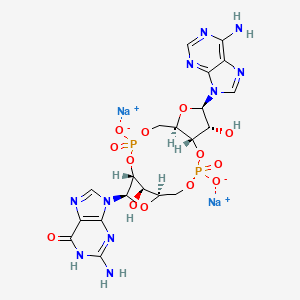

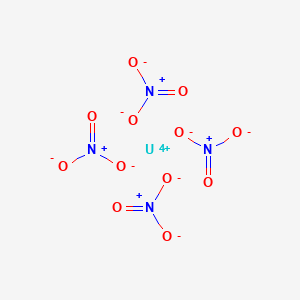

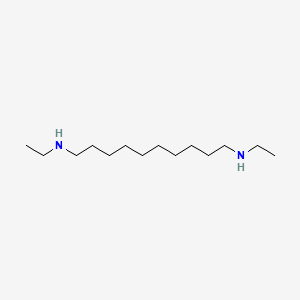
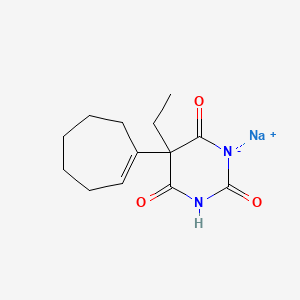
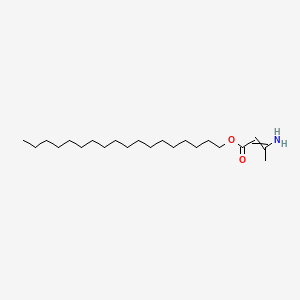
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
